CP-195543 was developed by Pfizer as part of their research into anti-inflammatory agents. It belongs to the class of compounds known as leukotriene receptor antagonists, which are designed to block the action of leukotrienes, thereby reducing inflammation and associated symptoms. The compound has been studied extensively for its pharmacological properties and mechanisms of action.
The synthesis of CP-195543 involves several key steps, which can be categorized into initial formation and subsequent modifications. The process typically begins with the preparation of a core structure that contains essential functional groups necessary for biological activity.
The synthetic pathway is designed to maximize yield while minimizing the formation of undesired compounds, ensuring high purity levels suitable for biological testing .
The molecular structure of CP-195543 can be described using its chemical formula, CHNO, which reflects its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
Crystallographic data and computational modeling have provided insights into the three-dimensional conformation of CP-195543, aiding in understanding its binding interactions at the molecular level.
CP-195543 participates in various chemical reactions that are critical for its synthesis and modification. Key reactions include:
These reactions are carefully controlled to ensure optimal yields and purity throughout the synthesis process .
The mechanism of action of CP-195543 primarily involves antagonism at the leukotriene B4 receptor sites. By binding to these receptors, CP-195543 effectively inhibits the downstream signaling pathways that lead to inflammation.
Studies have demonstrated that CP-195543 can significantly reduce markers of inflammation in various preclinical models .
CP-195543 exhibits several notable physical and chemical properties:
These properties are crucial for determining the formulation strategies for therapeutic applications .
CP-195543 has been investigated for various scientific applications, primarily in the context of inflammatory diseases such as asthma, rheumatoid arthritis, and other conditions characterized by excessive leukotriene production.
Leukotriene B4 (LTB₄) emerged as a critical mediator in inflammatory pathologies following its identification in the 1980s. This bioactive lipid, derived from arachidonic acid via the 5-lipoxygenase pathway, activates high-affinity G-protein-coupled receptors (BLT₁ and BLT₂) on leukocytes. LTB₄ potently induces neutrophil chemotaxis, degranulation, and endothelial adhesion, driving tissue infiltration in conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease [3] [6]. Early LTB₄ antagonists faced significant challenges: poor metabolic stability, limited oral bioavailability, and off-target activities. Initial designs mimicked LTB₄'s structure, featuring polyunsaturated fatty acid chains and carboxylic acid groups. However, these compounds exhibited rapid hepatic clearance and suboptimal receptor affinity. For example, early candidates like SC-41930 and LY-255283 demonstrated proof-of-concept efficacy in neutrophil-dependent inflammation models but failed clinically due to pharmacokinetic shortcomings and complex metabolite profiles [3] [6]. The discovery of CP-195543 occurred amid efforts to overcome these barriers through strategic aromatic substitutions—replacing metabolically vulnerable alkenes with stable benzene rings—while retaining critical pharmacophores for BLT₁ antagonism [3] [10].
Table 1: Evolution of Key LTB₄ Antagonist Structures
Compound | Core Structural Features | Primary Limitations |
---|---|---|
Early analogs (e.g., SC-41930) | Polyunsaturated chains, carboxylic acid | Rapid β-oxidation, low oral bioavailability |
CP-105696 | Biphenyl, carboxylic acid | Species-dependent clearance, variable efficacy |
Etalocib | Aromatic core, carboxylic acid | PPARγ agonist activity complicating mechanism |
CP-195543 | Benzopyran, trifluoromethyl, chiral dihydrobenzopyran | Species-dependent glucuronidation (rat vs. monkey) |
CP-105696, Pfizer's first-generation LTB₄ antagonist, exhibited promising in vitro potency (human neutrophil IC₅₀ ≈ 6.7 nM) and efficacy in acute inflammation models. Its biphenyl-carboxylic acid structure, however, incurred significant pharmacodynamic and metabolic liabilities [3] [6]. Crucially, CP-105696 demonstrated species-dependent pharmacokinetics: while reasonably stable in monkeys, it underwent rapid oxidative metabolism and glucuronidation in rodents, complicating preclinical-to-clinical translation. This metabolic instability manifested as low oral bioavailability (<25% in rats) and short elimination half-life (<2 hours), necessitating high or frequent dosing to maintain receptor coverage in vivo [7]. Additionally, CP-105696 showed unexpected activation of peroxisome proliferator-activated receptor gamma (PPARγ) in secondary assays—an off-target effect that risked confounding anti-inflammatory mechanisms and inducing insulin sensitization unrelated to LTB₄ blockade [3]. These limitations underscored the need for a successor molecule with optimized receptor specificity, metabolic resilience, and consistent cross-species exposure. CP-195543 was thus designed to retain high-affinity BLT₁ antagonism while mitigating CP-105696's flaws through targeted structural refinements [6] [10].
The medicinal chemistry campaign developing CP-195543 pursued three interconnected objectives:
These goals materialized in CP-195543's structure: a (3S,4R)-dihydrobenzopyran scaffold with a trifluoromethylphenyl moiety and acetic acid side chain. The design conferred exceptional BLT₁ affinity (Ki = 4.9 nM in human neutrophils) and resistance to oxidative metabolism. In vitro microsomal stability assays revealed intrinsic clearance rates 3-fold lower than CP-105696 in human liver preparations, correlating with improved in vivo half-life (>6 hours in primates) [6] [8]. Crucially, metabolic studies identified controlled glucuronidation as CP-195543's primary clearance pathway: the carboxylic acid formed acyl glucuronides, while the secondary alcohol generated ether glucuronides. This balance prevented accumulation of reactive intermediates and enabled dose-proportional exposure—confirmed when radiolabeled studies in rats and monkeys showed >90% of metabolites represented Phase II conjugates, with minimal oxidative products [2] [9].
Table 2: Metabolic Stability Profile of CP-195543 in Preclinical Species
Parameter | Rat | Cynomolgus Monkey | Implication |
---|---|---|---|
Primary clearance route | Glucuronidation (carboxylate) | Glucuronidation (carboxylate & hydroxyl) | Species-divergent conjugation sites |
Oxidative metabolites | <5% of total | <8% of total | Low CYP450 involvement |
Plasma half-life (oral) | ~4 hours | >6 hours | Suitable for daily dosing |
Faecal excretion of unchanged | ~60% | ~45% | Biliary elimination dominant |
Process chemistry innovations enabled multi-kilogram synthesis via asymmetric hydrogenation of benzopyran precursors and resolution of the critical chiral centers. This contrasted with the original medicinal chemistry route that yielded mere grams, demonstrating the seamless collaboration between discovery and process teams essential for clinical translation [1] [10]. By harmonizing target potency, metabolic resilience, and scalable synthesis, CP-195543 exemplified rational drug design—advancing to Phase II trials for rheumatoid arthritis with pharmacokinetics supporting once-daily dosing [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7